1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anti-cancer properties.
科学的研究の応用
Discovery of Potent Inhibitors
Potent and Selective Inhibitors of the Fibroblast Growth Factor Receptor Tyrosine Kinases : A novel series of compounds, including N-aryl-N'-pyrimidin-4-yl ureas, have been optimized, demonstrating potent and selective inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. These inhibitors have shown significant antitumor activity, supporting their potential therapeutic use as new anticancer agents (Guagnano et al., 2011).
Synthesis and Biochemical Evaluation
Synthesis of Flexible 1-(2-Aminoethoxy)-3-Ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors : A series was designed to optimize spacer length and test compounds with greater conformational flexibility, indicating potential for high inhibitory activities (Vidaluc et al., 1995).
Anticancer and Antimicrobial Activities
Synthesis, Pharmacological, and Biological Screening of Novel Pyrimidine Derivatives : This study introduced new pyrimidine derivatives evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some compounds exhibiting excellent anti-inflammatory activities and moderate analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).
Molecular Docking and Kinase Inhibition
Design and Synthesis of Novel 1-Phenyl-3-(5-(Pyrimidin-4-ylthio)-1,3,4-Thiadiazol-2-yl)urea Derivatives : Investigated as receptor tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia, showing potent activity and minimal cellular toxicity (Li et al., 2019).
Antiangiogenesis Evaluation
Synthesis, Antiangiogenesis Evaluation, and Molecular Docking Studies : Novel urea derivatives were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. Compounds showed significant inhibition of endothelial cell proliferation, migration, and tube formation, indicating potential antiangiogenic effects (Machado et al., 2015).
特性
IUPAC Name |
1-(4-pyrimidin-2-yloxycyclohexyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(19-11-14-3-1-10-23-14)20-12-4-6-13(7-5-12)22-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDONHRLDYPFCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。